molecular formula C28H29N3O5 B8407421 Fmoc-Ala-Ala-PAB

Fmoc-Ala-Ala-PAB

Número de catálogo: B8407421
Peso molecular: 487.5 g/mol
Clave InChI: WFJHIWKUWIKWLW-ROUUACIJSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
Usually In Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

Fmoc-Ala-Ala-PAB (CAS: 1384263-83-5) is a synthetic peptide-based linker used primarily in the development of antibody-drug conjugates (ADCs). Its structure comprises:

  • Fmoc group: A fluorenylmethyloxycarbonyl protecting group that safeguards the N-terminal amine during solid-phase peptide synthesis (SPPS) and is removable under mild basic conditions .
  • Ala-Ala dipeptide: Two alanine residues, which influence the linker’s enzymatic cleavage specificity and stability.
  • PAB (para-aminobenzyl) moiety: A self-immolative spacer that facilitates controlled drug release upon linker cleavage .

Propiedades

Fórmula molecular

C28H29N3O5

Peso molecular

487.5 g/mol

Nombre IUPAC

9H-fluoren-9-ylmethyl N-[(2S)-1-[[(2S)-1-[4-(hydroxymethyl)anilino]-1-oxopropan-2-yl]amino]-1-oxopropan-2-yl]carbamate

InChI

InChI=1S/C28H29N3O5/c1-17(27(34)31-20-13-11-19(15-32)12-14-20)29-26(33)18(2)30-28(35)36-16-25-23-9-5-3-7-21(23)22-8-4-6-10-24(22)25/h3-14,17-18,25,32H,15-16H2,1-2H3,(H,29,33)(H,30,35)(H,31,34)/t17-,18-/m0/s1

Clave InChI

WFJHIWKUWIKWLW-ROUUACIJSA-N

SMILES isomérico

C[C@@H](C(=O)NC1=CC=C(C=C1)CO)NC(=O)[C@H](C)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24

SMILES canónico

CC(C(=O)NC1=CC=C(C=C1)CO)NC(=O)C(C)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24

Origen del producto

United States

Comparación Con Compuestos Similares

Structural and Functional Differences

The table below summarizes key differences between Fmoc-Ala-Ala-PAB and structurally related compounds:

Compound Name CAS Number Molecular Formula Molecular Weight Key Structural Features Solubility/Stability Primary Application
This compound 1384263-83-5 Not Provided† Not Provided† Ala-Ala dipeptide, PAB spacer Likely soluble in DMSO; stable in plasma‡ ADC linker
Fmoc-Val-Ala-PAB-OH 1394238-91-5 C₃₀H₃₃N₃O₅ 515.60 Val-Ala dipeptide, hydroxyl group 33.33 mg/mL in DMSO; stable at -20°C Cleavable ADC linker
Fmoc-PEG₄-Val-Ala-PAB 1394238-92-6 C₃₇H₃₆N₄O₉ 680.70 Val-Ala dipeptide, PEG₄ chain, PAB spacer Enhanced solubility due to PEG; plasma-stable ADC linker with improved PK/PD
Fmoc-Val-Cit-PAB 159858-22-7 C₃₃H₃₉N₅O₆ 601.69 Val-Citrulline dipeptide, PAB spacer Cleaved by cathepsin B; pH-sensitive ADCs targeting tumor microenvironments
Fmoc-Val-Ala-PAB-PFP 2348406-01-7 C₃₇H₃₂F₅N₃O₇ 725.66 Val-Ala dipeptide, pentafluorophenyl (PFP) ester Reacts with amines for conjugation; stored at -20°C Active ester for ADC synthesis

†Data inferred from analogs. ‡Assumed based on Fmoc-Val-Ala-PAB-OH stability .

Key Findings from Comparative Studies

Amino Acid Substitution Effects: Replacing Val with Ala in the dipeptide sequence (e.g., this compound vs. Fmoc-Val-Ala-PAB-OH) alters enzymatic cleavage rates. Valine’s bulkier side chain may enhance resistance to nonspecific proteases compared to alanine . Citrulline-containing linkers (e.g., Fmoc-Val-Cit-PAB) exhibit pH-dependent cleavage, making them suitable for acidic tumor environments .

PEG Incorporation :

  • Adding a PEG₄ chain (e.g., Fmoc-PEG₄-Val-Ala-PAB) increases hydrophilicity, improving solubility and reducing aggregation in biological systems. PEGylated linkers also extend plasma half-life .

Functional Group Modifications :

  • PFP esters (e.g., Fmoc-Val-Ala-PAB-PFP) enable efficient conjugation with antibody amines, simplifying ADC synthesis .
  • Hydroxyl groups (e.g., Fmoc-Val-Ala-PAB-OH) facilitate direct coupling to cytotoxic payloads without additional activation .

Stability and Storage :

  • Most compounds require storage at -20°C to maintain stability, though PEGylated variants may tolerate short-term exposure to higher temperatures .

Q & A

Basic: What is the role of Fmoc-Ala-Ala-PAB in solid-phase peptide synthesis (SPPS)?

This compound is a dipeptide building block used in SPPS, where the Fmoc (9-fluorenylmethyloxycarbonyl) group acts as a temporary amine-protecting group, enabling sequential coupling of amino acids. The PAB (para-aminobenzyl) linker facilitates cleavage from the resin under mild acidic conditions, preserving acid-sensitive peptide sequences. This compound is critical for synthesizing peptides with specific secondary structures or aggregation-prone motifs .

Basic: Which analytical techniques are recommended for characterizing this compound during synthesis?

High-performance liquid chromatography (HPLC) with UV detection (λ = 254 nm or 280 nm) is standard for monitoring purity. Mass spectrometry (MS) confirms molecular weight, while nuclear magnetic resonance (NMR) spectroscopy resolves structural integrity, particularly for verifying Fmoc deprotection and coupling efficiency. For reproducibility, adhere to protocols outlined in APA-style materials and methods sections, detailing instrumentation parameters and sample preparation .

Advanced: How can researchers optimize the coupling efficiency of this compound in automated SPPS?

Coupling efficiency depends on activation reagents (e.g., HBTU or DIC/Oxyma), solvent choice (DMF or NMP), and reaction time. Perform kinetic studies by varying activation times (10–60 minutes) and monitoring unreacted amines via Kaiser tests. Statistical design of experiments (DoE) can identify optimal molar ratios (e.g., 2–4 equivalents of this compound relative to resin loading). Reference controlled studies on peptide synthesis methodologies for validation .

Advanced: What are common side reactions encountered when using this compound, and how can they be mitigated?

Side reactions include diketopiperazine (DKP) formation due to premature Fmoc deprotection and racemization at the alanine residue. To mitigate DKP, ensure complete Fmoc removal with 20% piperidine in DMF and minimize exposure to basic conditions. Racemization is suppressed using polar aprotic solvents and coupling temperatures below 25°C. Monitor via chiral HPLC or circular dichroism (CD) spectroscopy .

Basic: What are the storage and handling protocols for this compound to ensure stability?

Store desiccated at –20°C under inert gas (argon or nitrogen) to prevent hydrolysis of the Fmoc group. Prior to use, equilibrate to room temperature in a desiccator to avoid condensation. For long-term stability, lyophilize aliquots and confirm purity via HPLC after storage .

Advanced: How does the introduction of this compound affect the solubility and aggregation behavior of growing peptide chains?

The alanine-alanine sequence may promote β-sheet formation, leading to aggregation. Solubility can be enhanced using chaotropic agents (e.g., urea) or co-solvents (DMSO or TFE). Monitor aggregation via dynamic light scattering (DLS) or thioflavin T assays. For high-throughput screening, integrate solubility assessments during peptide library construction .

Basic: What are the critical steps in the purification of this compound after synthesis?

Post-synthesis, precipitate the peptide in cold diethyl ether to remove excess reagents. Purify via reverse-phase HPLC using a C18 column and a gradient of acetonitrile/water (0.1% TFA). Lyophilize purified fractions and confirm mass accuracy with MALDI-TOF MS .

Advanced: What strategies can be employed to scale up the synthesis of this compound while maintaining yield and purity?

For scale-up, transition from batch to flow chemistry to improve mixing and heat transfer. Optimize solvent volumes (e.g., reduce DMF usage by 30–50%) and implement in-line FTIR or PAT (Process Analytical Technology) for real-time monitoring. Validate scalability using pilot-scale reactors and DOE to correlate process parameters with yield .

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.